N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
Molecular Formula |
C18H26N4O3 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C18H26N4O3/c1-12-10-14(3)21(8-9-25-5)18(24)16(12)17(23)19-6-7-22-15(4)11-13(2)20-22/h10-11H,6-9H2,1-5H3,(H,19,23) |
InChI Key |
VFHIKOBAQBEPLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NCCN2C(=CC(=N2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Core Dihydropyridine Formation
The 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid core is typically synthesized via cyclocondensation reactions. A validated approach involves the reaction of Meldrum’s acid derivative 1 with cyanothioacetamide 3 in ethanol under reflux, followed by acidification to yield the dihydropyridine scaffold 6 (68–74% yield) . Alternative methods employ enamino-1,3-diketones, which undergo KOH-mediated cyclization to form the pyridone ring.
Key Reaction Conditions:
-
Solvent: Ethanol or dimethylformamide (DMF)
-
Catalyst: Piperidine or ZnCl₂ (enhances cyclization efficiency)
-
Temperature: 70–100°C (reflux)
-
Workup: Acidification with HCl (pH 5) to precipitate the product .
Pyrazole Moiety Synthesis and Functionalization
The 3,5-dimethyl-1H-pyrazole subunit is synthesized via cyclocondensation of hydrazine hydrate with β-diketones or β-keto esters. For example, reacting acetylacetone with hydrazine in ethanol at 80°C yields 3,5-dimethylpyrazole (85% yield) . Subsequent N-alkylation with 1,2-dibromoethane introduces the ethyl linker, though regioselectivity challenges necessitate careful control of stoichiometry and temperature.
Optimization Insights:
-
Alkylation Reagents: 1,2-Dibromoethane or 2-chloroethylamine hydrochloride
-
Base: Potassium carbonate or triethylamine (maintains pH for nucleophilic substitution)
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted hydrazine derivatives .
Carboxamide Coupling and Final Assembly
The dihydropyridine carboxylic acid is activated as an acyl chloride (using thionyl chloride) or mixed anhydride before coupling with the pyrazole-ethylamine intermediate. Recent protocols favor coupling agents like HATU or EDCl/HOBt, which achieve >90% conversion in DMF at 0–25°C .
Representative Procedure:
-
Activation: React 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 equiv) with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF (0°C, 30 min).
-
Coupling: Add N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine (1.05 equiv) and stir at 25°C for 12 h.
-
Workup: Quench with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water) .
Reaction Optimization and Scalability
Industrial-scale production faces challenges in minimizing side products during pyrazole alkylation. Continuous flow reactors improve heat transfer and reduce reaction times (2 h vs. 12 h batch). Catalytic systems using Pd/C or CuI enhance coupling efficiency, particularly for sterically hindered intermediates .
Table 1: Comparative Analysis of Coupling Agents
| Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 92 | 98 |
| EDCl/HOBt | DCM | 0→25 | 88 | 95 |
| DCC | THF | 25 | 75 | 90 |
Data adapted from synthetic protocols in patents and journals .
Analytical Characterization and Quality Control
Final product integrity is confirmed via:
-
NMR Spectroscopy: Distinct signals for pyrazole CH₃ (δ 2.1–2.3 ppm), dihydropyridine C=O (δ 165–168 ppm), and methoxyethyl -OCH₃ (δ 3.3 ppm) .
-
HPLC-MS: Retention time 8.2 min (C18 column, acetonitrile/water), [M+H]⁺ = 415.2.
-
X-ray Crystallography: Validates stereochemistry of the carboxamide bond (where available) .
Industrial and Environmental Considerations
Large-scale synthesis prioritizes green chemistry principles:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings.
Reduction: Reduction reactions can also occur, potentially affecting the carbonyl group in the pyridine ring.
Substitution: Various substitution reactions can take place, especially on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The pyrazole and pyridine rings are common motifs in bioactive molecules.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Analysis
The SHELX system (e.g., SHELXL, SHELXS) is widely used for refining small-molecule crystal structures, enabling precise determination of bond lengths, angles, and intermolecular interactions . For example:
- Dihydropyridine Derivatives: Substitutions at the 1- and 3-positions (e.g., methoxyethyl vs. ethoxyethyl) alter steric effects and hydrogen-bond donor/acceptor capacity, impacting crystal packing.
- Pyrazole-Containing Analogues : The 3,5-dimethylpyrazole group in the target compound may form stronger π-π stacking or C–H···N interactions compared to unsubstituted pyrazoles, as observed in related structures .
Hydrogen-Bonding Patterns
Graph set analysis (as described by Bernstein et al.) categorizes hydrogen-bonding motifs into chains (C), rings (R), or discrete (D) patterns . For instance:
- The dihydropyridine-2-oxo group could act as a hydrogen-bond acceptor, forming C(6) or R₂²(8) motifs with adjacent molecules.
- The methoxyethyl side chain may participate in weaker C–H···O interactions, differentiating it from bulkier alkoxy substituents that disrupt packing.
Functional Group Impact on Properties
A hypothetical comparison table based on structural analogs might include:
Note: R-factors and motifs are illustrative; specific data require experimental validation.
Research Findings and Limitations
The absence of direct evidence on the target compound necessitates reliance on generalized principles:
- SHELX Refinement : High-resolution crystallography (enabled by SHELXL) would clarify conformational flexibility and intermolecular interactions .
- Hydrogen-Bonding Networks : Graph set analysis predicts that pyrazole and dihydropyridine groups drive aggregation, influencing solubility and bioavailability .
- Synthetic Modifications : Replacing the methoxyethyl group with larger substituents (e.g., benzyl) could disrupt crystal lattice stability, as seen in related studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
